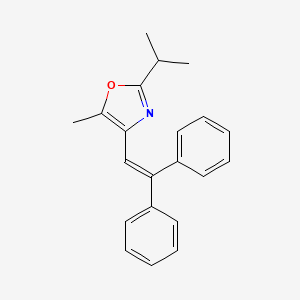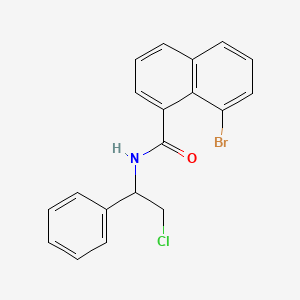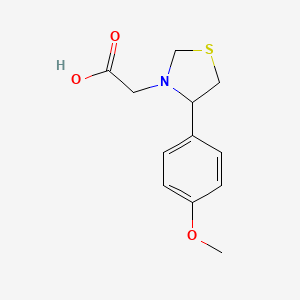
3-Thiazolidineacetic acid, 4-(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Thiazolidineacetic acid, 4-(4-methoxyphenyl)- is a heterocyclic compound featuring a five-membered thiazolidine ringThe presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in drug design .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiazolidineacetic acid, 4-(4-methoxyphenyl)- typically involves the cyclocondensation of aniline, aromatic aldehyde, and thioglycolic acid. This reaction can be catalyzed by various agents, including [Et3NH][HSO4], which provides high yields and selectivity under mild conditions . The reaction is usually carried out at elevated temperatures (around 80°C) to ensure complete cyclization.
Industrial Production Methods
In industrial settings, the production of thiazolidine derivatives often employs green chemistry principles to enhance yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are utilized to improve the efficiency and environmental sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-Thiazolidineacetic acid, 4-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms in the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives with altered functional groups .
Aplicaciones Científicas De Investigación
3-Thiazolidineacetic acid, 4-(4-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating various diseases due to its pharmacological activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 3-Thiazolidineacetic acid, 4-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring can form covalent bonds with biological molecules, modulating their activity. This compound may inhibit enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- Thiazolidine-4-carboxylic acid
- Thiazolidine-2,4-dione
- Thiazolidine-2-thione
Comparison
3-Thiazolidineacetic acid, 4-(4-methoxyphenyl)- is unique due to the presence of the 4-methoxyphenyl group, which enhances its pharmacological properties compared to other thiazolidine derivatives. This structural modification can improve its selectivity and potency as a therapeutic agent .
Propiedades
Número CAS |
821785-41-5 |
|---|---|
Fórmula molecular |
C12H15NO3S |
Peso molecular |
253.32 g/mol |
Nombre IUPAC |
2-[4-(4-methoxyphenyl)-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C12H15NO3S/c1-16-10-4-2-9(3-5-10)11-7-17-8-13(11)6-12(14)15/h2-5,11H,6-8H2,1H3,(H,14,15) |
Clave InChI |
XXQNBHQWGPOVMP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2CSCN2CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(pentafluorophenyl)-](/img/structure/B14222358.png)
![6-Chloro-3-(2-phenyl-1,3-thiazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14222360.png)
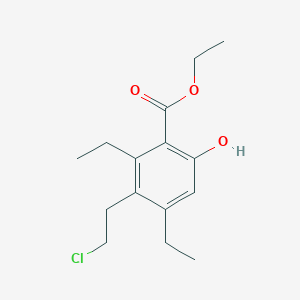

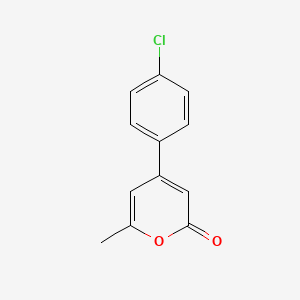
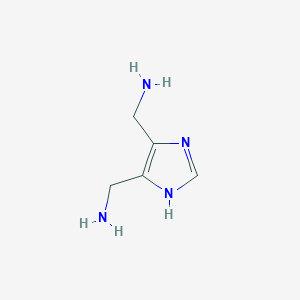

![1-Propanone, 1-[1,1'-biphenyl]-2-yl-2,2-dimethyl-](/img/structure/B14222406.png)
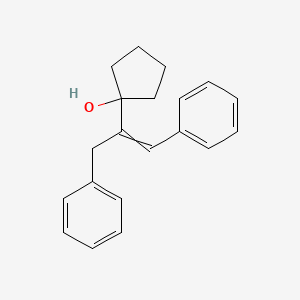
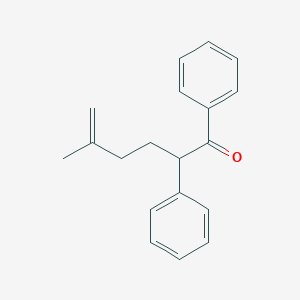
![3-[(Naphthalen-1-yl)methyl]-5-(propan-2-yl)-1,3-thiazol-2(3H)-imine](/img/structure/B14222427.png)

